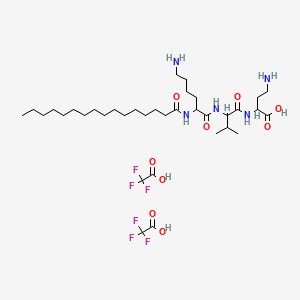
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long-chain fatty acid, lysine, valine, and a diamino acid, all linked together and stabilized by trifluoroacetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and the introduction of the long-chain fatty acid. The process typically starts with the protection of the amino groups of lysine and valine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
After the formation of the peptide bond, the protecting groups are removed, and the long-chain fatty acid (1-oxohexadecyl) is introduced through an esterification reaction. The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the process and ensure high purity and yield. The use of large-scale reactors for the esterification and trifluoroacetate formation steps would be essential to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives with reduced carbonyl groups
Substitution: Alkylated derivatives with substituted amino groups
Wissenschaftliche Forschungsanwendungen
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability and solubility.
Wirkmechanismus
The mechanism of action of (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) involves its interaction with biological membranes and proteins. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The peptide portion can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-alanyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
- (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-leucyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
Uniqueness
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) is unique due to its specific combination of amino acids and the long-chain fatty acid. This unique structure imparts distinct physicochemical properties, such as enhanced membrane integration and specific receptor interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C35H63F6N5O9 |
|---|---|
Molekulargewicht |
811.9 g/mol |
IUPAC-Name |
4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H61N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41;2*3-2(4,5)1(6)7/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41);2*(H,6,7) |
InChI-Schlüssel |
OJGGXQRQSFPREL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


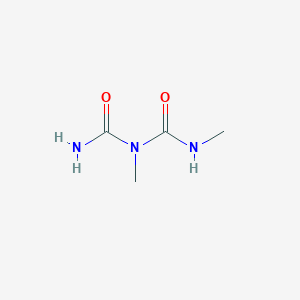
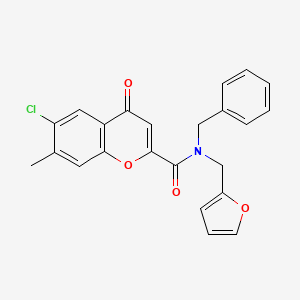
![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)

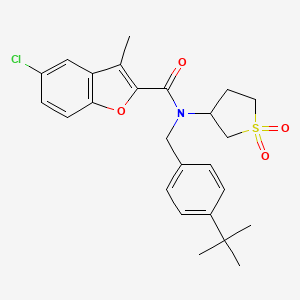
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
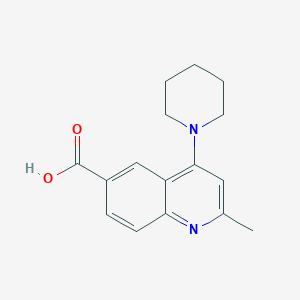
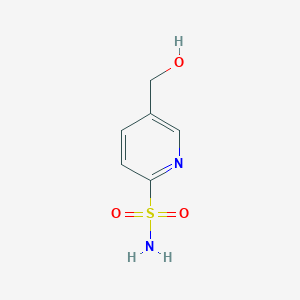

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)


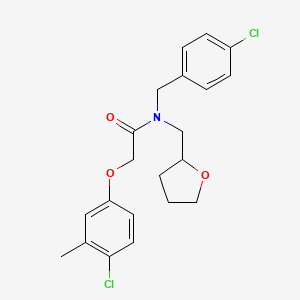
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
